3-Cyclohexene-1,1-dimethanol

Catalog No.
S793535
CAS No.
2160-94-3
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclohexene-1,1-dimethanol

CAS Number

2160-94-3

Product Name

3-Cyclohexene-1,1-dimethanol

IUPAC Name

[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h1-2,9-10H,3-7H2

InChI Key

YXEBFFWTZWGHEY-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)(CO)CO

Canonical SMILES

C1CC(CC=C1)(CO)CO
  • Alkane: The six-membered carbon ring provides a stable hydrocarbon backbone.
  • Alkene: The double bond (C=C) introduces a site of reactivity for further chemical modifications.
  • Diol: The two hydroxyl groups (OH) can participate in various reactions, such as esterification and etherification.

These properties make 3-CHDM a versatile building block for the synthesis of more complex molecules. Let's explore some specific research areas:

  • Organic synthesis: 3-CHDM can be used as a starting material for the preparation of other fine chemicals, such as pharmaceuticals and functional materials. For instance, research has explored its potential as a precursor to polyesters.
  • Bioconjugation: The diol groups allow 3-CHDM to be attached to biomolecules like proteins or carbohydrates. This can be useful for creating new drug delivery systems or diagnostic tools [].

3-Cyclohexene-1,1-dimethanol is an organic compound with the molecular formula C8H14O2\text{C}_8\text{H}_{14}\text{O}_2. It features a cyclohexene ring with two hydroxymethyl groups attached to the same carbon atom, specifically at the 1-position. This compound is a colorless liquid that exhibits low solubility in water but is soluble in various organic solvents, making it useful in different chemical applications. The presence of both a double bond and hydroxymethyl groups contributes to its unique chemical reactivity and potential for diverse applications in organic synthesis and materials science .

  • Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to yield cyclohexane derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxymethyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups .

The synthesis of 3-Cyclohexene-1,1-dimethanol typically involves the reaction of cyclohexene with methanol in the presence of a suitable catalyst. Various synthetic routes have been explored to optimize yield and purity. Industrial production methods often scale these reactions up using large reactors and controlled conditions to ensure efficiency .

Synthetic Routes

  • Direct Methanol Addition: Cyclohexene reacts with methanol under acidic or basic conditions.
  • Catalytic Hydrogenation: In some methods, cyclohexene is hydrogenated in the presence of methanol and a catalyst to form 3-Cyclohexene-1,1-dimethanol .

3-Cyclohexene-1,1-dimethanol serves multiple purposes in research and industrial applications:

  • Monomer for Polymers: It is utilized as a monomer in the synthesis of various polymers, particularly in producing active barrier poly(ethylene terephthalate) copolymers that exhibit enhanced oxygen barrier properties.
  • Building Block for Macromonomers: This compound acts as a precursor for synthesizing macromonomers with cyclohexene oxide functionality, which are further used in creating complex polymer structures through photoinitiated cationic polymerization .

3-Cyclohexene-1,1-dimethanol can be compared with several structurally related compounds:

Compound NameMolecular FormulaUnique Features
Cyclohexane-1,1-dimethanolC8H18O2Saturated structure without double bonds
Cyclohexene-1,1-dicarboxylic acidC8H10O4Contains two carboxylic acid groups
Cyclohexane-1,1-dicarboxylic acidC8H12O4Saturated counterpart with two carboxylic acid groups
4-HydroxycyclohexanoneC6H10O2Contains a ketone functional group

Comparison

3-Cyclohexene-1,1-dimethanol is unique due to the presence of a double bond in the cyclohexene ring. This characteristic imparts distinct chemical reactivity compared to its saturated counterparts like cyclohexane-1,1-dimethanol. The double bond allows for additional reactions such as hydrogenation and electrophilic addition, enhancing its versatility as an intermediate in organic synthesis .

XLogP3

0.5

Melting Point

88.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2160-94-3

Wikipedia

3-cyclohexene-1,1-dimethanol

Dates

Last modified: 08-15-2023

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